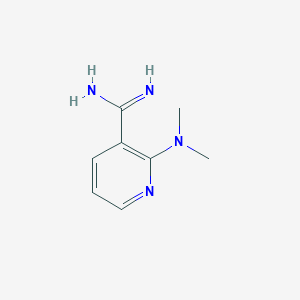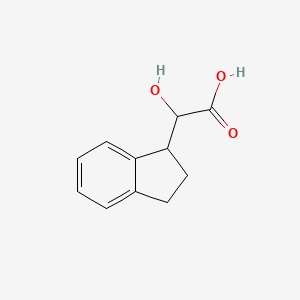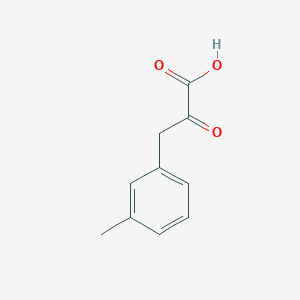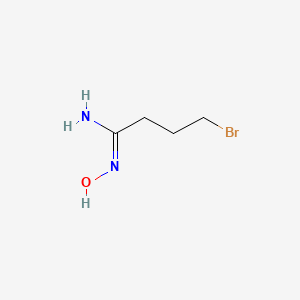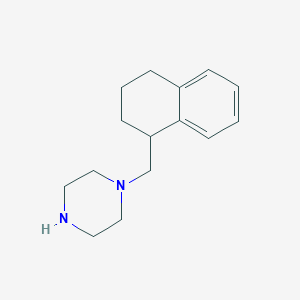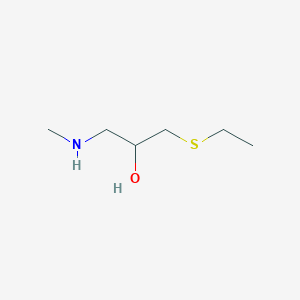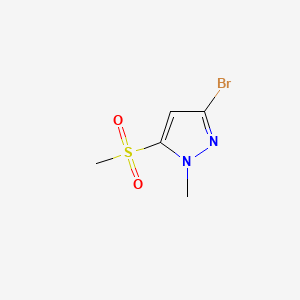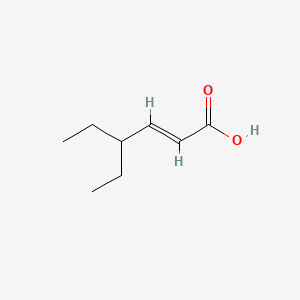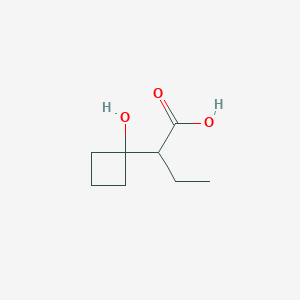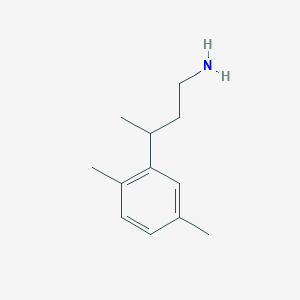
3-(2,5-Dimethylphenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylphenyl)butan-1-amine is an organic compound with the molecular formula C12H19N It is a derivative of butanamine, featuring a 2,5-dimethylphenyl group attached to the third carbon of the butanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethylphenylacetonitrile with butyl bromide, followed by reduction of the nitrile group to the corresponding amine. This process typically requires the use of strong reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method offers the advantage of scalability and efficiency, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(2,5-Dimethylphenyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with amine oxidases, influencing the metabolism of biogenic amines .
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simpler aliphatic amine with similar reactivity but lacking the aromatic ring.
2,5-Dimethylphenethylamine: Shares the aromatic ring but has a different alkyl chain structure.
Phenylbutanamine: Similar structure but without the methyl groups on the aromatic ring.
Uniqueness
3-(2,5-Dimethylphenyl)butan-1-amine is unique due to the presence of both the 2,5-dimethylphenyl group and the butanamine chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9-4-5-10(2)12(8-9)11(3)6-7-13/h4-5,8,11H,6-7,13H2,1-3H3 |
InChI Key |
YXPKPYKXPSAHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


